(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Overview
Description
(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by methylation and reduction steps to yield the desired product. The reaction conditions often include:
Solvent: Dimethylformamide (DMF)
Base: Potassium carbonate (K₂CO₃)
Catalyst: Tetrabutylammonium bromide (TBAB)
Temperature: Room temperature
Reaction Time: 6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the imidazole ring to form dihydroimidazole derivatives using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions at the pyridine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)carboxylic acid.
Reduction: Formation of (3-methyl-3H-dihydroimidazo[4,5-b]pyridin-2-yl)methanol.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential inhibitor of c-MET kinases, which are involved in carcinogenesis.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. For instance, as a c-MET kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
Similar Compounds
- (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
- (3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- (1-methyl-1H-imidazol-4-yl)methanol
Uniqueness
(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the imidazo[4,5-b]pyridine core This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
(3-methylimidazo[4,5-b]pyridin-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h2-4,12H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGFNZUEVPSER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.